Morpholino(2-(trifluoromethoxy)-4-vinylphenyl)methanone
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Overview
Description
Morpholino(2-(trifluoromethoxy)-4-vinylphenyl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a morpholine ring, a trifluoromethoxy group, and a vinylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(2-(trifluoromethoxy)-4-vinylphenyl)methanone typically involves the reaction of 2-(trifluoromethoxy)-4-vinylbenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Morpholino(2-(trifluoromethoxy)-4-vinylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, Morpholino(2-(trifluoromethoxy)-4-vinylphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-microbial activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for various chemical products .
Mechanism of Action
The mechanism of action of Morpholino(2-(trifluoromethoxy)-4-vinylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds with amino acid residues, while the trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The vinyl group can participate in covalent bonding with target molecules, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholino nucleosides: Used in antisense oligonucleotide research.
Trifluoromethoxy benzoyl derivatives: Known for their biological activities.
Vinylphenyl ketones: Utilized in organic synthesis for their reactivity
Uniqueness
Morpholino(2-(trifluoromethoxy)-4-vinylphenyl)methanone stands out due to the combination of its functional groups, which provide a unique set of chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the morpholine ring offers versatility in forming hydrogen bonds and interacting with biological targets .
Properties
IUPAC Name |
[4-ethenyl-2-(trifluoromethoxy)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-2-10-3-4-11(12(9-10)21-14(15,16)17)13(19)18-5-7-20-8-6-18/h2-4,9H,1,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHQIBSBTJXRGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C(=O)N2CCOCC2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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